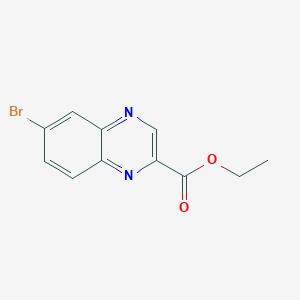

Ethyl 6-bromo-2-quinoxalinecarboxylate

Description

Properties

Molecular Formula |

C11H9BrN2O2 |

|---|---|

Molecular Weight |

281.10 g/mol |

IUPAC Name |

ethyl 6-bromoquinoxaline-2-carboxylate |

InChI |

InChI=1S/C11H9BrN2O2/c1-2-16-11(15)10-6-13-9-5-7(12)3-4-8(9)14-10/h3-6H,2H2,1H3 |

InChI Key |

HNQQIDFGPKIABL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=N1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 6-bromo-2-quinoxalinecarboxylate differs from analogs in substituent positions, ring systems, and functional groups (Table 1). For example:

- Ethyl 6-bromoisoquinoline-3-carboxylate (CAS 660830-62-6, similarity 0.97) replaces the quinoxaline core with an isoquinoline system, altering electronic properties and steric interactions.

- Ethyl 4-bromoquinoline-2-carboxylate (similarity 0.94) shifts the bromine to position 4 on a quinoline backbone, reducing similarity due to distinct ring connectivity.

Table 1: Key Structural Analogs and Properties

Q & A

Q. What are the primary synthetic routes for Ethyl 6-bromo-2-quinoxalinecarboxylate?

The synthesis typically involves bromination and esterification of quinoxaline precursors. A common method starts with chloromethylation of 2-chloroquinoxaline using brominating agents like N-bromosuccinimide (NBS) in acetic acid, followed by esterification with ethyl chloroformate. Alternative routes employ phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) to introduce substituents at the 6-position . For example:

- Step 1 : Bromination of 2-chloroquinoxaline with NBS in chloroform at 60°C yields 6-bromo-2-chloroquinoxaline.

- Step 2 : Esterification via nucleophilic substitution using ethyl alcohol and a base (e.g., K₂CO₃) in anhydrous THF .

| Method | Reagents | Conditions |

|---|---|---|

| Bromination | NBS, CHCl₃ | 60°C, 12 h |

| Esterification | Ethyl chloroformate, K₂CO₃ | THF, RT, 6 h |

Q. How is the molecular structure of this compound characterized?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and crystal packing. Complementary techniques include:

Q. What are the key biological or chemical applications of this compound?

It serves as a precursor for bioactive quinoxaline derivatives, including kinase inhibitors and antimicrobial agents. The bromine atom enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows hydrolytic conversion to carboxylic acids for drug derivatization .

Advanced Research Questions

Q. How can conflicting data on bromination efficiency be resolved during synthesis?

Contradictions in bromination yields (e.g., NBS vs. Br₂) often arise from solvent polarity and temperature. For example:

- NBS in CHCl₃ provides regioselective bromination but requires rigorous anhydrous conditions.

- Br₂ in acetic acid may lead to di-brominated byproducts. Mitigation strategies include monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 substrate:NBS) .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromine and ester groups. The LUMO energy at C6 indicates susceptibility to nucleophilic attack, supporting its use in Pd-catalyzed couplings .

Q. How can byproduct formation during esterification be minimized?

Common byproducts (e.g., hydrolyzed carboxylic acids) arise from moisture exposure. Strategies include:

- Using molecular sieves or anhydrous solvents.

- Quenching reactions with ice-cold water to precipitate pure ester .

Q. What solvent systems optimize solubility for crystallization?

The compound’s limited solubility in polar solvents (e.g., water) necessitates mixed systems:

Q. How are crystallographic disorders addressed in SHELX refinement?

For twinned crystals, the TWIN command in SHELXL resolves overlapping reflections. Anisotropic displacement parameters (ADPs) refine bromine and ester group positions, with R-factors < 5% indicating high reliability .

Q. What structure-activity relationships (SAR) guide medicinal chemistry applications?

- Bromine at C6 : Enhances halogen bonding with target proteins (e.g., kinase ATP pockets).

- Ester at C2 : Modifies bioavailability; hydrolysis to carboxylic acid improves water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.